1-(Cyclohexylsulfanyl)-4-methoxybenzene
Description
1-(Cyclohexylsulfanyl)-4-methoxybenzene is an organosulfur compound featuring a methoxy-substituted benzene ring linked to a cyclohexyl group via a sulfur atom. This structure combines aromaticity with the steric bulk of the cyclohexyl moiety, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
59693-94-6 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-cyclohexylsulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C13H18OS/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
PAGDATIJJABJDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Cyclohexylsulfanyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and cyclohexylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the thiolation reaction.
Procedure: Anisole is reacted with cyclohexylthiol in the presence of the catalyst, leading to the formation of 1-(Cyclohexylsulfanyl)-4-methoxybenzene.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Cyclohexylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfur-containing group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄), and catalysts (e.g., Lewis acids).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylsulfanyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfanyl)-4-methoxybenzene involves interactions with molecular targets such as enzymes or receptors. The sulfur atom can form bonds with various biological molecules, influencing their activity. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Cyclohexylsulfanyl vs. Cyclohexylidene Groups: 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene (C₂₁H₂₄O₂, MW 308.42) contains a cyclohexylidene group bridging two methoxyphenyl units, forming a rigid, propeller-shaped structure stabilized by C–H···π interactions . 1-(Cyclohexylidenemethyl)-4-methoxybenzene (C₁₄H₁₈O, MW 202.30) features a cyclohexylidene-methyl group, reducing steric hindrance compared to the sulfanyl derivative .
Sulfanyl vs. Sulfonyl/Sulfoxide Groups :
- 4-Methoxyphenyl methyl sulfoxide (C₈H₁₀O₂S, MW 170.23) contains a sulfoxide group (S=O), increasing polarity and hydrogen-bonding capacity compared to the sulfanyl (S–C) group in the target compound .
- 1-(Ethylsulfonyl)-4-methoxybenzene (C₉H₁₂O₃S, MW 200.26) has a sulfonyl group (SO₂), which is strongly electron-withdrawing, altering the aromatic ring’s electronic density and reactivity compared to the electron-donating sulfanyl group .
Physicochemical Properties
*Calculated based on molecular formula (C₁₃H₁₈OS).
- Reactivity :
- The sulfanyl group in the target compound is nucleophilic, enabling thioether formation or oxidation to sulfoxides/sulfones. In contrast, sulfonyl derivatives (e.g., 1-(ethylsulfonyl)-4-methoxybenzene) are inert to nucleophilic attack but participate in electrophilic substitution .
- Allyloxy-substituted analogs (e.g., 1-(1-(allyloxy)ethyl)-4-methoxybenzene) undergo photocycloadditions at lower temperatures due to conjugation effects .
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